molecular formula C21H20ClN3O4S B11611983 3-(2-chlorophenyl)-5-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B11611983
M. Wt: 445.9 g/mol
InChI Key: HJBLEDLUPAYGTR-UHFFFAOYSA-N
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Description

3-(2-CHLOROPHENYL)-5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a methyl group, a pyrrolidine sulfonyl group, and an oxazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROPHENYL)-5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and methyl groups. The final step involves the sulfonylation of the pyrrolidine ring. Common reagents used in these reactions include halogenated precursors, strong bases, and sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory synthesis to industrial production through pilot studies and process optimization .

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLOROPHENYL)-5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated precursors, strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds .

Scientific Research Applications

3-(2-CHLOROPHENYL)-5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-CHLOROPHENYL)-5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may interact with voltage-gated sodium and calcium channels, affecting neuronal activity and leading to its anticonvulsant and analgesic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-CHLOROPHENYL)-5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactions and potential therapeutic applications, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C21H20ClN3O4S/c1-14-19(20(24-29-14)17-6-2-3-7-18(17)22)21(26)23-15-8-10-16(11-9-15)30(27,28)25-12-4-5-13-25/h2-3,6-11H,4-5,12-13H2,1H3,(H,23,26)

InChI Key

HJBLEDLUPAYGTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4

Origin of Product

United States

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